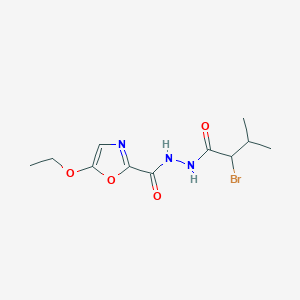

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide

Description

N'-(2-Bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide (CAS: 391228-93-6) is a heterocyclic carbohydrazide derivative featuring a 1,3-oxazole core substituted with a 5-ethoxy group and a 2-bromo-3-methylbutanoyl hydrazide moiety. Its synthesis likely involves condensation reactions between acyl hydrazides and carbonyl precursors, followed by halogenation to introduce the bromine atom .

Properties

IUPAC Name |

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O4/c1-4-18-7-5-13-11(19-7)10(17)15-14-9(16)8(12)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUFFMKSXHKEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C(=O)NNC(=O)C(C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330947 | |

| Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391228-93-6 | |

| Record name | N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-3-methylbutanoyl chloride, which is then reacted with 5-ethoxyoxazole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring and carbohydrazide moiety may also contribute to the compound’s biological effects by interacting with cellular pathways and signaling molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The target compound shares the carbohydrazide (–CONHNH–) backbone with several analogues, but its distinctiveness arises from:

- 1,3-Oxazole Ring : Unlike pyrazole or benzoxazole cores in analogues (e.g., ), the 1,3-oxazole ring offers enhanced electronic effects due to its oxygen and nitrogen heteroatoms.

Table 1: Structural Comparison of Key Analogues

Spectroscopic and Crystallographic Characterization

- IR Spectroscopy : The target compound’s IR spectrum would exhibit peaks for C=O (1640–1680 cm⁻¹), C=N (1550–1600 cm⁻¹), and N–H (3200–3300 cm⁻¹), consistent with analogues like 3e (C=O at 1644 cm⁻¹) and 3k (NH at 3300 cm⁻¹) .

Table 2: Comparative Spectral Data

Key Differentiators and Challenges

- Bromine Reactivity : The aliphatic bromine in the target compound may undergo nucleophilic substitution more readily than aromatic bromine in analogues (e.g., ), altering its reactivity in synthetic pathways .

Biological Activity

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and antimicrobial properties.

Chemical Structure

The compound features a unique oxazole ring structure combined with a hydrazide moiety, which may contribute to its biological activity. The presence of the bromine atom and ethoxy group are also significant in modulating its interactions with biological targets.

The biological activity of N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and apoptosis, potentially leading to cytotoxic effects in cancer cells.

- Receptor Modulation : It could bind to cellular receptors, influencing various signal transduction pathways critical for cell survival and growth.

- Gene Expression Alteration : The compound may affect the expression of genes associated with cancer progression and resistance.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown significant activity against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 10.0 |

These results indicate that N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | 25 |

| Escherichia coli (Gram-negative) | 50 |

| Staphylococcus aureus (Gram-positive) | 30 |

The findings suggest that the compound possesses moderate antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the administration of N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.